1-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The compound contains a pyrrolidine-2,5-dione ring and an azetidin-3-yl group, which are connected by a cyclopentylthioacetyl group. The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications
Heterocyclic Compound Synthesis
Hassaneen et al. (2003) detailed the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene‐1,3‐diones. Their work demonstrates the utility of these compounds in constructing complex chemical structures, which could potentially include derivatives similar to the specified chemical. The research highlights the versatility of such compounds in synthetic organic chemistry, especially for creating compounds with potential pharmacological activities (Hassaneen et al., 2003).
Antibacterial and Antifungal Applications
Haddad et al. (2015) explored the synthesis of spiro[pyrrolidin-2,3′-oxindoles] demonstrating significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This suggests that derivatives of the specified chemical compound may have applications in developing new treatments for various infectious diseases (Haddad et al., 2015).
Nicotinic Acetylcholine Receptor Binding
Doll et al. (1999) investigated the synthesis and in vivo binding properties of a related compound, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, which showed potent and selective ligand properties for the human alpha4beta2 nicotinic acetylcholine receptor subtype. Such research indicates the potential for derivatives of the specified compound to serve as valuable tools in neurological research and possibly in the development of therapies for neurodegenerative diseases (Doll et al., 1999).
Catalysis and Synthetic Methodology
Das et al. (2015) demonstrated the silver(I)-ferrophox catalyzed enantioselective desymmetrization of cyclopentenedione to synthesize highly substituted bicyclic pyrrolidines. This research illustrates the role of catalysis in synthesizing complex molecules, potentially including the cyclopentylthioacetyl azetidinyl pyrrolidine diones, and highlights the importance of stereochemistry in chemical synthesis (Das et al., 2015).
Antimicrobial Activity
Fondjo et al. (2021) synthesized pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone, displaying moderate antimicrobial activities. This suggests the potential for structurally related compounds to possess antimicrobial properties, which could be explored for therapeutic applications (Fondjo et al., 2021).
Properties
IUPAC Name |
1-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-12-5-6-13(18)16(12)10-7-15(8-10)14(19)9-20-11-3-1-2-4-11/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEQLXMJEJBPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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